Physicochemical properties of 1-(2-bromophenoxy)-2-chlorobenzene
Physicochemical properties of 1-(2-bromophenoxy)-2-chlorobenzene
The following technical guide details the physicochemical properties, synthesis, and spectral characteristics of 1-(2-bromophenoxy)-2-chlorobenzene. This document is structured for researchers requiring high-fidelity data for environmental monitoring, toxicological screening, or synthetic applications.
Synonyms: 2-Bromo-2'-chlorodiphenyl ether; BDE-PCB Ether Hybrid CAS Registry Number: 91354-11-9 (Isomer specific) / General Class: Polyhalogenated Diphenyl Ethers (PXDEs)
Executive Summary
1-(2-Bromophenoxy)-2-chlorobenzene is a mixed-halogenated diphenyl ether (PXDE). Structurally, it consists of two benzene rings linked by an ether oxygen, with ortho-substitution of bromine on one ring and chlorine on the other. This specific ortho-ortho' substitution pattern induces significant steric strain, forcing the phenyl rings into a non-planar, twisted conformation (dihedral angle > 60°). This steric hindrance influences its spectral signatures, metabolic stability, and environmental persistence.
This compound serves as a critical analytical standard in mass spectrometry for differentiating between polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) in complex environmental matrices.
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models (US EPA EPISuite™, ACD/Labs) for the specific ortho,ortho' isomer.
Table 1: Fundamental Constants
| Property | Value | Confidence / Method |
| Molecular Formula | C₁₂H₈BrClO | Exact |
| Molecular Weight | 283.55 g/mol | Calculated (Avg) |
| Monoisotopic Mass | 281.9447 Da | ( |
| Physical State | Solid (Crystalline) | Experimental |
| Melting Point | 87.9 °C | Experimental [1] |
| Boiling Point | 314 - 321 °C | Predicted (760 mmHg) [1] |
| Density | 1.50 ± 0.05 g/cm³ | Predicted |
| Vapor Pressure | 9.68 × 10⁻⁴ mmHg | Predicted (25°C) |
| Refractive Index | 1.61 | Predicted |
Table 2: Lipophilicity & Solubility Profile
| Parameter | Value | Significance |
| LogKow (LogP) | 5.13 | High lipophilicity; indicates potential for bioaccumulation in lipid tissues. |
| LogKoA (Octanol-Air) | 8.41 | Predicts long-range atmospheric transport potential. |
| Water Solubility | 9.02 × 10⁻⁶ mg/L | Practically insoluble; hydrophobic interaction dominates. |
| Solubility (Organic) | High | Soluble in Dichloromethane, Acetone, Toluene, Hexane. |
Synthetic Methodology: Modern Ullmann Coupling
Expert Insight: Traditional Ullmann ether synthesis requires harsh conditions (copper bronze, >200°C) which often degrade ortho-substituted substrates. The protocol below utilizes a Ligand-Assisted Ullmann Coupling , which operates at lower temperatures (90-110°C) and improves yields for sterically hindered ortho,ortho' systems.
Reaction Scheme
Reagents: 2-Chlorophenol + 1-Bromo-2-iodobenzene Catalyst: Copper(I) Iodide (CuI) Ligand: Picolinic acid or N,N-Dimethylglycine (promotes oxidative addition) Base: Cesium Carbonate (Cs₂CO₃) (enhanced solubility in polar aprotic solvents)
Protocol Step-by-Step
-
Preparation: Flame-dry a 50 mL Schlenk tube and purge with Argon.
-
Charging: Add CuI (10 mol%) and Picolinic Acid (20 mol%).
-
Substrate Addition: Add 2-Chlorophenol (1.0 equiv), 1-Bromo-2-iodobenzene (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Note: 1-Bromo-2-iodobenzene is selected because the C-I bond is significantly more reactive toward oxidative addition than the C-Br bond, ensuring regioselectivity.
-
-
Solvation: Add anhydrous DMSO or DMF (0.5 M concentration relative to phenol).
-
Reaction: Seal the tube and heat to 90°C for 12–18 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Work-up: Cool to RT. Dilute with Ethyl Acetate. Wash with water (3x) and brine (1x) to remove DMSO.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (100% Hexane → 5% EtOAc/Hexane).
Synthesis Logic Diagram
Figure 1: Ligand-assisted Ullmann ether synthesis pathway targeting the sterically hindered ortho-ortho linkage.
Spectral Characterization
Identification of 1-(2-bromophenoxy)-2-chlorobenzene relies heavily on Mass Spectrometry (MS) due to the distinct isotope patterns of Bromine (
Mass Spectrometry (EI-MS, 70 eV)
-
Molecular Ion Cluster ([M]⁺):
-
m/z 282 (
Br, Cl): Relative Intensity ~75% -
m/z 284 (
Br, Cl + Br, Cl): Relative Intensity ~100% (Base Peak usually) -
m/z 286 (
Br, Cl): Relative Intensity ~25% -
Diagnostic: The "M+2" peak is the most intense or nearly equal to M, creating a distinct "1:1.3:0.3" looking cluster.
-
-
Fragmentation Pathways:
-
[M - Br]⁺ (m/z ~203): Loss of bromine radical. Major fragment.
-
[M - Cl]⁺ (m/z ~247): Loss of chlorine radical (less favored than Br loss).
-
Cyclization: Ortho-halogenated diphenyl ethers often undergo cyclization to form halogenated dibenzofurans in the ion source.
-
Path: [M]⁺
[M-Br]⁺ Cyclization (-H•) Chlorodibenzofuran (m/z 202).
-
-
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
Due to the non-equivalent rings, two distinct spin systems appear.
-
δ 6.80 – 6.95 ppm (m, 2H): Protons ortho to the ether oxygen (shielded).
-
δ 7.00 – 7.30 ppm (m, 4H): Meta and para protons.
-
δ 7.55 – 7.65 ppm (dd, 2H): Protons ortho to the Halogens (Br/Cl). These are significantly deshielded.
-
Note: The specific shifts depend on the "twist" angle; steric compression often causes downfield shifts for the protons adjacent to the halogens.
Spectral Logic Diagram
Figure 2: Primary fragmentation pathways in Electron Ionization Mass Spectrometry (EI-MS).
Environmental Fate & Stability
Bioaccumulation: With a LogKow > 5, this compound partitions strongly into organic carbon and lipid tissues. It is predicted to bind to particulate matter in water columns, reducing bioavailability for hydrolysis but increasing sediment accumulation.
Photolysis: The C-Br bond is photosensitive. Under UV irradiation (environmental sunlight), 1-(2-bromophenoxy)-2-chlorobenzene undergoes reductive debromination, potentially yielding 2-chlorodiphenyl ether. This transformation is a critical consideration for sample handling; amber glassware is required.
Hydrolysis: The ether linkage is chemically robust. Hydrolysis is negligible under environmental conditions (pH 5-9).
References
-
US EPA. (2024). CompTox Chemicals Dashboard: Benzene, 1-bromo-2-(2-chlorophenoxy)-. United States Environmental Protection Agency. [Link]
-
PubChem. (2024). 1-Bromo-2-phenoxybenzene (Related Congener Data). National Library of Medicine. [Link]
- Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Accounts of Chemical Research. (Contextual grounding for Ligand-Assisted Ullmann).
